molecular formula C18H17NO5 B11381691 N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11381691
M. Wt: 327.3 g/mol
InChI Key: MQOXISVHYFAKGA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a chromen-2-one (coumarin) core substituted with hydroxy, methyl, and oxo groups at positions 7, 4/8, and 2, respectively.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C18H17NO5/c1-10-13-5-6-15(20)11(2)17(13)24-18(22)14(10)8-16(21)19-9-12-4-3-7-23-12/h3-7,20H,8-9H2,1-2H3,(H,19,21)

InChI Key

MQOXISVHYFAKGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, a compound derived from the chromene family, has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a furylmethyl group and a chromene moiety. Its molecular formula is C15H15NO4C_{15}H_{15}NO_4, with a molecular weight of approximately 273.29 g/mol. The structural features contribute to its biological properties, particularly its interactions with various biological targets.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various compounds for their ability to inhibit lipid peroxidation, this compound demonstrated an impressive inhibition rate of 74.4% at a concentration of 100 µM, indicating strong potential as an antioxidant agent .

2. Inhibition of Lipoxygenase

The compound was also assessed for its inhibitory effects on soybean lipoxygenase, an enzyme involved in inflammatory processes. At the same concentration (100 µM), it exhibited a moderate inhibition rate of 28%. Comparatively, other tested intermediates showed higher potency, suggesting that while this compound has some lipoxygenase inhibitory activity, there may be more effective derivatives available .

3. Anti-inflammatory Properties

Coumarin derivatives have been widely studied for their anti-inflammatory effects. In related research involving other coumarin analogs, compounds similar to this compound showed significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats . Although specific data on this compound's direct anti-inflammatory effects were not detailed in the studies reviewed, the structural similarities suggest potential efficacy.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of coumarin derivatives:

Study Compound Tested Activity Concentration Inhibition (%)
This compoundLipid Peroxidation100 µM74.4%
This compoundLipoxygenase Inhibition100 µM28%
Various Coumarin DerivativesAnti-inflammatory30 mg/kg (in vivo)Up to 74.60%

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and reaction mechanisms.

Biology

Biologically, this compound is being investigated for its potential anti-inflammatory , antioxidant , and anticancer properties. Research indicates that compounds with similar structures often exhibit significant biological activities:

Compound NameStructural FeaturesUnique Aspects
7-HydroxyflavoneHydroxylated flavonoidKnown for antioxidant properties
4-HydroxycoumarinCoumarin derivativeAnticoagulant activity
6-MethoxyflavoneMethoxy-substituted flavonoidExhibits anti-inflammatory effects

The uniqueness of this compound lies in its combination of both furan and chromenone functionalities, potentially leading to distinct biological activities not fully replicated by similar compounds.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects against various diseases. Preliminary studies suggest it may play a role in modulating oxidative stress and inflammatory responses, which are critical factors in many chronic diseases.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antioxidant Activity : A study demonstrated that derivatives similar to N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetamide exhibited significant free radical scavenging activity.
    • Reference :
  • Anti-inflammatory Effects : Research indicated that compounds with chromenone structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
    • Reference :
  • Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
    • Reference :

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several coumarin-based acetamides documented in the evidence. Key comparisons include:

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
  • Molecular Formula: C23H25NO6 (MW 411.45) .
  • Substituents : A 3,4-dimethoxyphenethyl group replaces the 2-furylmethyl group.
  • The phenethyl chain introduces greater hydrophobicity, which may affect membrane permeability .
N-(2-Methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • Molecular Formula: C23H25NO5 (MW 395.4) .
  • Substituents : A methoxyphenethyl group and additional methyl groups on the chromen-2-one core.
  • Trimethyl substitution on the chromen-2-one may enhance lipophilicity, favoring CNS penetration .
Benzothiazole-Based Acetamides (e.g., EP3348550A1)
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
  • Substituents : A benzothiazole ring with trifluoromethyl and phenyl groups.
  • Key Differences :
    • The benzothiazole moiety introduces strong electron-withdrawing effects, contrasting with the electron-rich furan.
    • Trifluoromethyl groups improve metabolic stability but may reduce solubility .

Physicochemical Properties

Melting Points and Solubility
  • Hydroxy vs. Methoxy Groups: The 7-hydroxy group in the target compound may enhance solubility in polar solvents (e.g., DMF, ethanol) compared to methoxy-substituted analogs .
Spectroscopic Features
  • IR/NMR : The chromen-2-one carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹ in IR. In ¹H NMR, the furylmethyl protons resonate at δ 6.2–7.4 ppm, distinct from phenethyl analogs (δ 6.8–7.3 ppm for aromatic protons) .

Pharmacological Potential

Enzyme Inhibition
  • MAO and Cholinesterase Targets : Acetamide derivatives with coumarin cores, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, show inhibitory activity against AChE/BChE (IC₅₀ ~0.028 mM for MAO-A) .
Antioxidant Activity

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity (Inferred)
Target Compound C₁₈H₁₇NO₅ 2-Furylmethyl, 7-hydroxy Enzyme inhibition (MAO, AChE)
N-[2-(3,4-Dimethoxyphenyl)ethyl] analog C23H25NO6 3,4-Dimethoxyphenethyl Enhanced lipophilicity, CNS targeting
N-(2-Methoxyphenethyl) analog C23H25NO5 3,4,8-Trimethyl chromen-2-one Reduced solubility, potential cytotoxicity
Benzothiazole derivative C₁₆H₁₂F₃N₃OS 6-Trifluoromethylbenzothiazole High metabolic stability

Preparation Methods

Pechmann Condensation Optimization

Resorcinol derivatives substituted with methyl groups at positions 4 and 8 are condensed with ethyl acetoacetate under acidic conditions. For example, 7-hydroxy-4,8-dimethylchromen-2-one is synthesized using sulfuric acid as a catalyst in ethanol at reflux (80–90°C) for 6–8 hours, achieving yields of 85–92%. Substitutions on the phenol ring necessitate tailored conditions:

  • Catalyst selection : Amberlyst-15, a solid acid catalyst, enhances yield (97%) under solvent-free microwave irradiation by minimizing side reactions.

  • Solvent effects : Ethanol and toluene are preferred for their ability to dissolve both phenolic and β-ketoester components, though solvent-free conditions reduce purification complexity.

Table 1: Pechmann Condensation Conditions for Chromen-2-One Synthesis

Phenol Derivativeβ-KetoesterCatalystConditionsYield (%)
4,8-DimethylresorcinolEthyl acetoacetateH<sub>2</sub>SO<sub>4</sub>Ethanol, reflux, 8h89
4,8-DimethylresorcinolEthyl acetoacetateAmberlyst-15Solvent-free, MW, 15min97
4,8-DimethylresorcinolEthyl benzoylacetateFeCl<sub>3</sub>·6H<sub>2</sub>OToluene, reflux, 16h78

Alternative Synthetic Routes

Knoevenagel Condensation

For coumarins lacking pre-existing hydroxyl groups, the Knoevenagel method offers an alternative. Salicylaldehydes react with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of piperidine and acetic acid. However, this route is less favorable for 7-hydroxycoumarins due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the Pechmann condensation under microwave conditions (300W, 120°C) completes in 15 minutes with Amberlyst-15, compared to 8 hours conventionally. Similarly, amidation steps benefit from microwave acceleration, achieving 90% yield in 30 minutes.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals of the final acetamide.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400MHz, DMSO-d<sub>6</sub>): δ 10.21 (s, 1H, OH), 8.02 (d, J=8.4Hz, 1H, H-5), 6.78 (s, 1H, H-6), 4.35 (d, J=5.6Hz, 2H, CH<sub>2</sub>), 3.96 (s, 2H, COCH<sub>2</sub>), 2.41 (s, 3H, CH<sub>3</sub>), 2.38 (s, 3H, CH<sub>3</sub>).

  • IR (KBr) : 3270cm<sup>−1</sup> (N–H stretch), 1720cm<sup>−1</sup> (C=O, coumarin), 1665cm<sup>−1</sup> (C=O, amide).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Bromination at the 3-position competes with 6- and 8-position reactivity. Controlled addition of bromine at 0°C and stoichiometric monitoring (1.0 equiv) ensures >95% regioselectivity.

Amidation Side Reactions

Over-activation of the carboxylic acid (e.g., excess SOCl<sub>2</sub>) leads to imine formation with furfurylamine. Stoichiometric SOCl<sub>2</sub> (1.2 equiv) and slow amine addition mitigate this.

Industrial Scalability Considerations

Cost-Effective Catalysts

Replacing homogeneous acids (H<sub>2</sub>SO<sub>4</sub>) with heterogeneous catalysts (Amberlyst-15) reduces waste and enables catalyst reuse (>5 cycles without loss of activity).

Solvent Recovery

Ethanol and DMF are distilled and recycled, lowering production costs by 30–40% in pilot-scale syntheses .

Q & A

Q. What are the common synthetic routes for N-(2-furylmethyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Chromen core formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen scaffold .
  • Acetamide introduction : Reaction of the chromen-3-yl acetic acid intermediate with 2-furylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

  • Spectroscopy :
  • 1H/13C NMR : Confirmation of the furylmethyl group (δ 6.2–7.4 ppm for furan protons) and chromen carbonyl (δ 160–165 ppm for C=O) .
  • IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (hydroxyl O-H) .
    • Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chromen or furan rings) influence bioactivity?

Comparative studies of analogous compounds (Table 1) reveal:

  • Methyl groups (4,8-positions on chromen): Enhance lipophilicity and membrane permeability, critical for cellular uptake .
  • Hydroxyl group (7-position): Mediates hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in antioxidant assays .
  • Furan vs. phenyl substitutions : Furan-containing derivatives exhibit lower cytotoxicity but improved selectivity in kinase inhibition assays .

Table 1 : Bioactivity of Structurally Similar Compounds

CompoundSubstituentsKey Activity
N-(7-Hydroxycoumarin)acetamide7-OH, no furanAntioxidant (IC₅₀ = 12 μM)
N-(2-Furylmethyl)-4-methylchromen-3-yl acetamide4-CH₃, furanAnticancer (IC₅₀ = 8 μM, HeLa)

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

  • Data collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement : Employ SHELXL-2018 with iterative cycles of least-squares minimization and electron density analysis. Key parameters:
  • R1 < 5% for high-resolution data (d-spacing > 0.8 Å).
  • TWIN commands for handling pseudo-merohedral twinning .
    • Validation : Check PLATON for symmetry errors and CCDC databases for packing similarities .

Q. How can contradictory solubility or stability data across studies be resolved?

Methodological approaches include:

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility studies under controlled temperature (25°C ± 0.5) .
  • Degradation analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., chromen ring opening) .
  • Computational modeling : Predict solubility parameters (Hansen solubility spheres) via COSMO-RS software .

Methodological Notes

  • Key references : SHELX methodologies , synthetic protocols , and comparative bioactivity data were prioritized.

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